3-Phenyl-2H-1,2,4-oxadiazin-5(6H)-one
Description
Properties
CAS No. |
108128-03-6 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-phenyl-4H-1,2,4-oxadiazin-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-13-11-9(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |
InChI Key |
UQFWDUOPZZINHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
The biological and physicochemical properties of 1,2,4-oxadiazin-5(6H)-ones are highly dependent on substituent positioning and electronic effects:
Key Observations :
- Electronic Effects: Nitro groups (e.g., 3c) downfield-shift $^{13}\text{C}$ NMR signals (e.g., δ 150.9 ppm for C-NO2) compared to methyl-substituted analogs (δ 21.3 ppm for CH3) .
- Steric Effects : 6-Ethyl substitution (5g) reduces melting point (177–179°C) vs. unsubstituted 3-phenyl derivative (248–250°C), indicating lower crystallinity .
Highlights :
- Nitro Derivatives : 3c shows 2.7-fold higher MAO-B inhibition than the parent compound due to enhanced electrophilicity .
Q & A
Q. What mechanistic insights exist for the cyclocondensation reaction forming the oxadiazinone core?
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